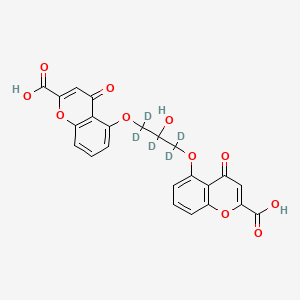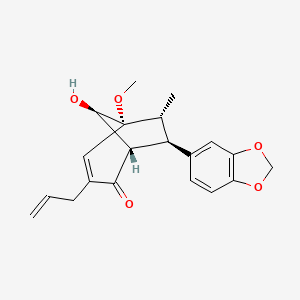
Kadsurenin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsurenin B is a naturally occurring compound isolated from the plant Piper kadsura (Choisy) Ohwi. It is classified as a neolignan and is known for its diverse pharmacological activities, including neuroprotective, antibacterial, anti-inflammatory, antioxidant, antiplatelet aggregation, cytotoxic, and antiparasitic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurenin B involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the bicyclo(3,2,1) octanoid neolignan structure through a series of cyclization and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is likely to involve large-scale extraction from Piper kadsura plants, followed by purification processes such as chromatography. Advances in synthetic organic chemistry may also allow for the scalable synthesis of this compound in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Kadsurenin B undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced neolignan structures.
Substitution: Introduction of different functional groups to the neolignan core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Kadsurenin B has a broad spectrum of scientific research applications:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in neuroprotection, anti-inflammation, and antimicrobial activities.
Wirkmechanismus
Kadsurenin B exerts its effects primarily through antagonism of the platelet-activating factor receptor. This interaction inhibits platelet aggregation and reduces inflammation. Additionally, this compound’s antioxidant properties help protect cells from oxidative stress, contributing to its neuroprotective and cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Kadsurenin C
- Kadsurenin K
- Kadsurenin L
- Kadsurenon
- Acuminatin
- Licarin A
Uniqueness
Kadsurenin B is unique due to its specific bicyclo(3,2,1) octanoid neolignan structure, which contributes to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader range of activities, particularly in neuroprotection and anti-inflammatory effects .
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(1S,5R,6R,7R,8R)-7-(1,3-benzodioxol-5-yl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C20H22O5/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(20)22)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17,19,22H,1,5,10H2,2-3H3/t11-,16+,17-,19-,20+/m1/s1 |
InChI-Schlüssel |
ARFBOYDNJXQGTO-MZERNFPUSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


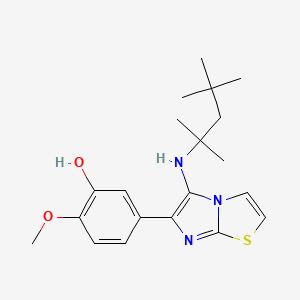



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)
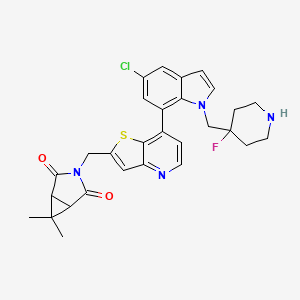
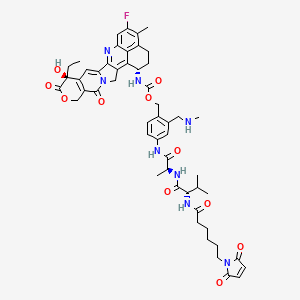

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
